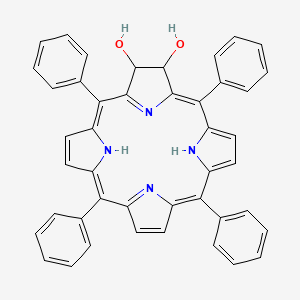
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. These compounds are known for their role in various biological processes, including oxygen transport and photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol typically involves the reduction of 5,10,15,20-tetraphenylporphyrin. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an appropriate solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the selective reduction of the porphyrin ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding porphyrin.
Reduction: Further reduction can lead to the formation of more reduced porphyrin derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions[][3].
Major Products:
Oxidation: The major product is the corresponding porphyrin.
Reduction: The major products are more reduced porphyrin derivatives.
Substitution: The major products are substituted porphyrin derivatives with various functional groups[][3].
Scientific Research Applications
Chemistry: 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol is used as a model compound in the study of porphyrin chemistry. Its unique structure allows researchers to investigate the electronic and photophysical properties of porphyrins .
Biology: In biological research, this compound is used to study the interactions between porphyrins and biological molecules. It serves as a model for understanding the behavior of natural porphyrins in biological systems .
Medicine: Its photophysical properties make it a candidate for further investigation in this field .
Industry: In industrial applications, this compound is used in the development of sensors and catalysts. Its ability to undergo various chemical reactions makes it a versatile compound for these purposes .
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol involves its interaction with molecular targets through its porphyrin ring. The compound can interact with metal ions, forming metal complexes that exhibit unique catalytic properties. Additionally, its photophysical properties allow it to absorb light and transfer energy, making it useful in photodynamic therapy and other photochemical applications .
Comparison with Similar Compounds
5,10,15,20-Tetraphenylporphyrin (TPP): A parent compound of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol, used in similar research applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine iron(III) chloride: A metal complex of TPP, used as a catalyst in various chemical reactions.
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc: Another metal complex of TPP, used in photophysical studies.
Uniqueness: this compound is unique due to its reduced porphyrin ring, which imparts different chemical and photophysical properties compared to its parent compound and other similar derivatives. This makes it particularly valuable in studies involving reduction-oxidation reactions and photodynamic therapy .
Properties
Molecular Formula |
C44H32N4O2 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin-2,3-diol |
InChI |
InChI=1S/C44H32N4O2/c49-43-41-39(29-17-9-3-10-18-29)35-25-23-33(46-35)37(27-13-5-1-6-14-27)31-21-22-32(45-31)38(28-15-7-2-8-16-28)34-24-26-36(47-34)40(42(48-41)44(43)50)30-19-11-4-12-20-30/h1-26,43-44,46-47,49-50H |
InChI Key |
CFLMAFPOJWFYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C(C4O)O)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


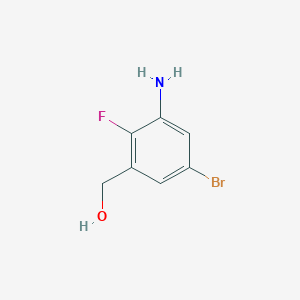
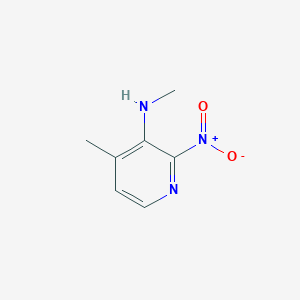
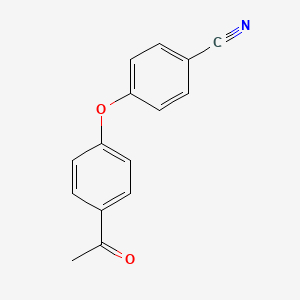
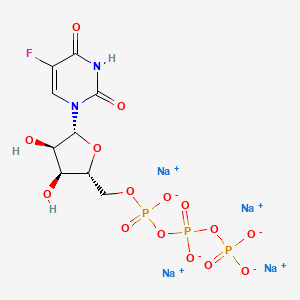
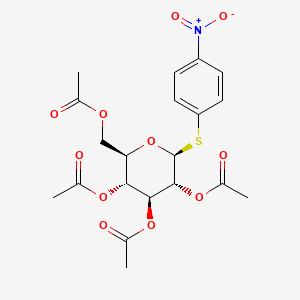
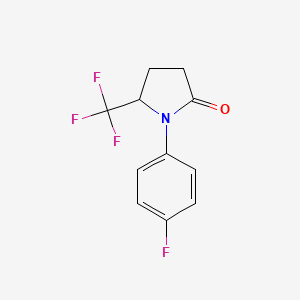
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)
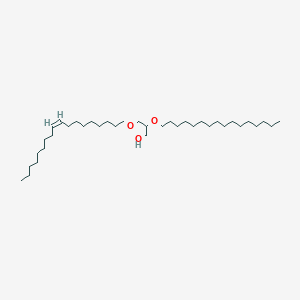
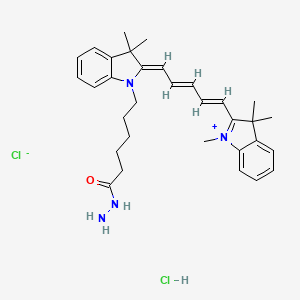
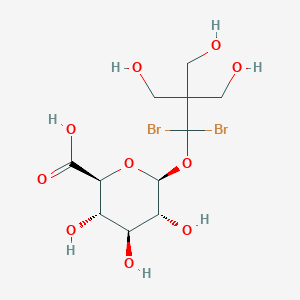
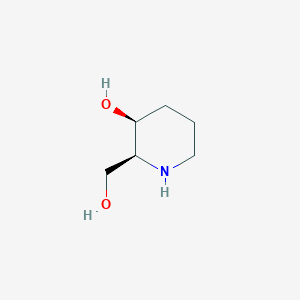
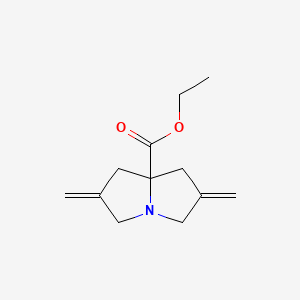
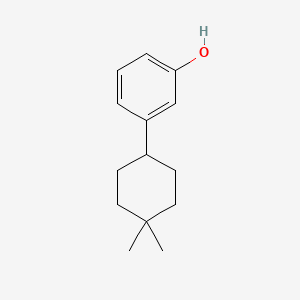
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
